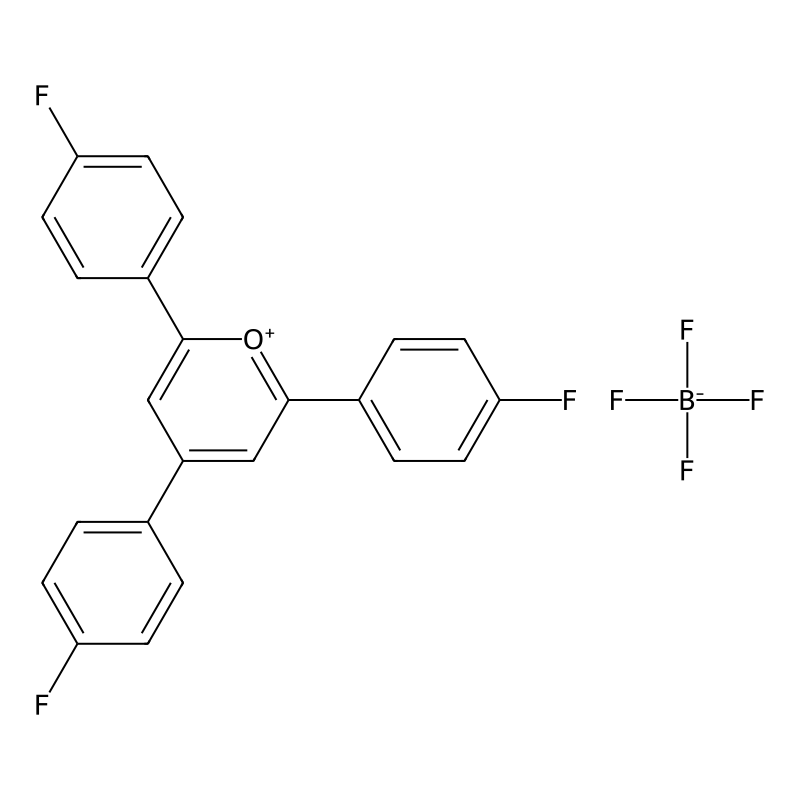2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photosensitizer in Photocatalysis and Polymerization
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is a triarylpyrylium salt применяемый в качестве фотосенсибилизатора в фотокатализе и полимеризации (used as a photosensitizer in photocatalysis and polymerization) []. Photosensitizers are molecules that absorb light and transfer the absorbed energy to other molecules, initiating chemical reactions. In photocatalysis, the excited photosensitizer can generate reactive oxygen species that can degrade pollutants or drive other chemical transformations [].
While detailed research on 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate specifically is limited, similar triarylpyrylium salts have been shown to be effective photosensitizers for various applications. For instance, research has explored their use in hydrogen evolution, dye degradation, and organic synthesis [, , ].
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is a synthetic organic compound characterized by a pyrylium cation structure. Its molecular formula is C23H14BF7O, and it has a molecular weight of approximately 450.16 g/mol. The compound features three para-fluorophenyl groups attached to a pyrylium ring, making it a triarylpyrylium salt. It is typically encountered as a tetrafluoroborate salt, which enhances its solubility and stability in various solvents. The presence of fluorine atoms contributes to its electronic properties, making it useful in photochemical applications .
- Electrophilic Aromatic Substitution: The fluorine substituents on the phenyl rings can influence reactivity and selectivity during electrophilic substitutions.
- Nucleophilic Attacks: The positive charge on the pyrylium ring makes it susceptible to nucleophilic attacks, leading to the formation of various derivatives.
- Photo
The synthesis of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate typically involves:
- Formation of the Pyrylium Salt: This can be achieved through the reaction of 4-fluorobenzaldehyde with an appropriate ketone in the presence of an acid catalyst.
- Quaternization: The resulting pyrylium cation is then reacted with tetrafluoroboric acid to form the tetrafluoroborate salt.
- Purification: The product may be purified using recrystallization techniques or chromatography methods to achieve the desired purity level .
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate has several notable applications:
- Photosensitizer: Utilized in photocatalysis for organic transformations and material science applications.
- Fluorescent Dyes: Its unique structure allows for potential use as a fluorescent probe in various imaging techniques.
- Chemical Sensors: Due to its electronic properties, it may serve as a component in chemical sensors for detecting specific analytes .
Interaction studies involving 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate focus on its reactivity with nucleophiles and electrophiles. Research indicates that the compound can effectively engage in electron transfer processes when exposed to light, leading to significant changes in its chemical structure and properties. Additionally, studies have explored its interactions with biological molecules, suggesting potential pathways for therapeutic applications .
Several compounds share structural similarities with 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2,4,6-Triphenylpyrylium tetrafluoroborate | 448-61-3 | 0.88 | Lacks fluorine substituents; broader spectral properties. |
| 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate | 61636-83-7 | 1.00 | Similar structure but fewer fluorinated groups; different reactivity profile. |
| 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate | 1911-95-1 | 0.88 | Contains a methyl group; alters electronic properties. |
| 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate | 42559-29-5 | 0.88 | Features bipyran structure; different photophysical properties. |
These compounds highlight the unique characteristics of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate while showcasing variations in reactivity and application potential based on structural differences .
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








